

Hemimellitic Acid Hydrate Production: Scale-Up Technical Support Center

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Compound of Interest

Compound Name: *1,2,3-Benzenetricarboxylic acid hydrate*

CAS No.: *732304-21-1*

Cat. No.: *B3152258*

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Welcome to the Technical Support Center for the scale-up of hemimellitic acid hydrate (benzene-1,2,3-tricarboxylic acid hydrate). As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing researchers and drug development professionals with the thermodynamic causality and field-proven methodologies required to troubleshoot complex crystallization and downstream processing challenges.

Part 1: Physicochemical Properties & Baseline Data

Before diagnosing scale-up failures, it is critical to establish the baseline thermodynamic parameters of the target molecule. Below is the validated physicochemical profile of hemimellitic acid hydrate.

Property	Value	Reference
Chemical Formula	$C_9H_6O_6 \cdot xH_2O$ (Typically Dihydrate)	[1]
Molecular Weight	210.14 g/mol (Anhydrous basis)	
Melting Point	-195 °C (Decomposition)	[2]
Aqueous Solubility	30.6 g/L (at 19 °C)	[2]
Crystal System	Triclinic (Space Group P1)	[3]

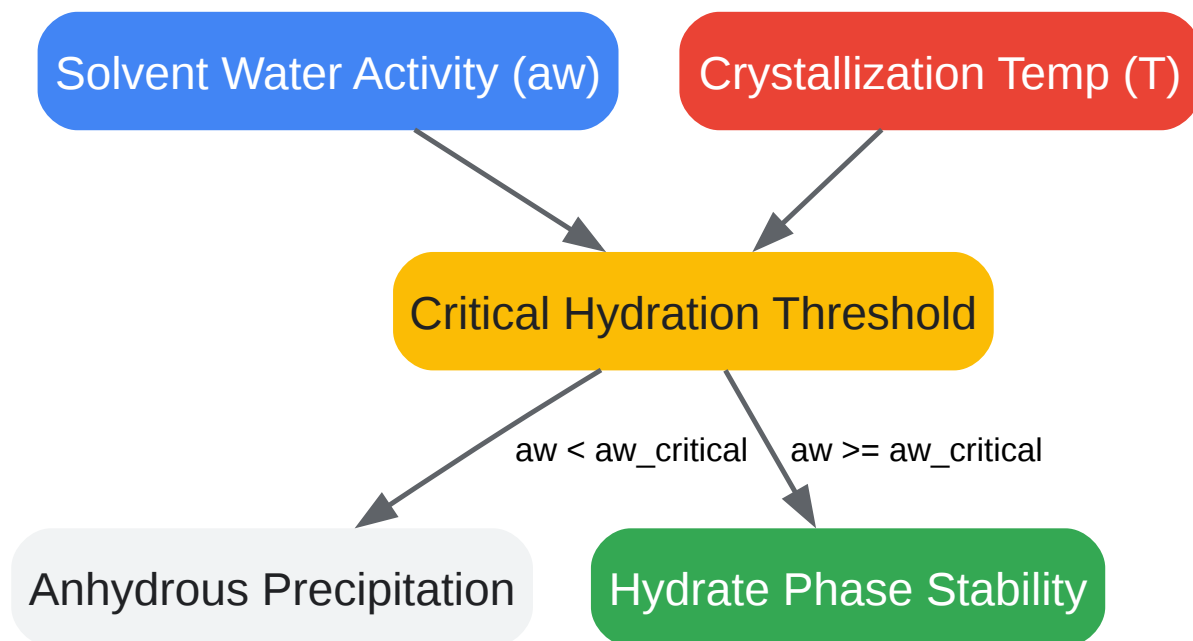
Part 2: Troubleshooting Guides & FAQs

Section A: Crystallization & Polymorphism Control

Q1: Why is my scaled-up batch yielding anhydrous hemimellitic acid instead of the target hydrate?

Causality: Hydrate formation is not merely a function of having water in the solvent; it is thermodynamically governed by the solvent system's water activity (

) and the crystallization temperature. During scale-up, if an evaporative crystallization method is used without tightly controlling the solvent-to-water ratio, the water activity can drop below the critical thermodynamic threshold required to stabilize the hydrate phase.



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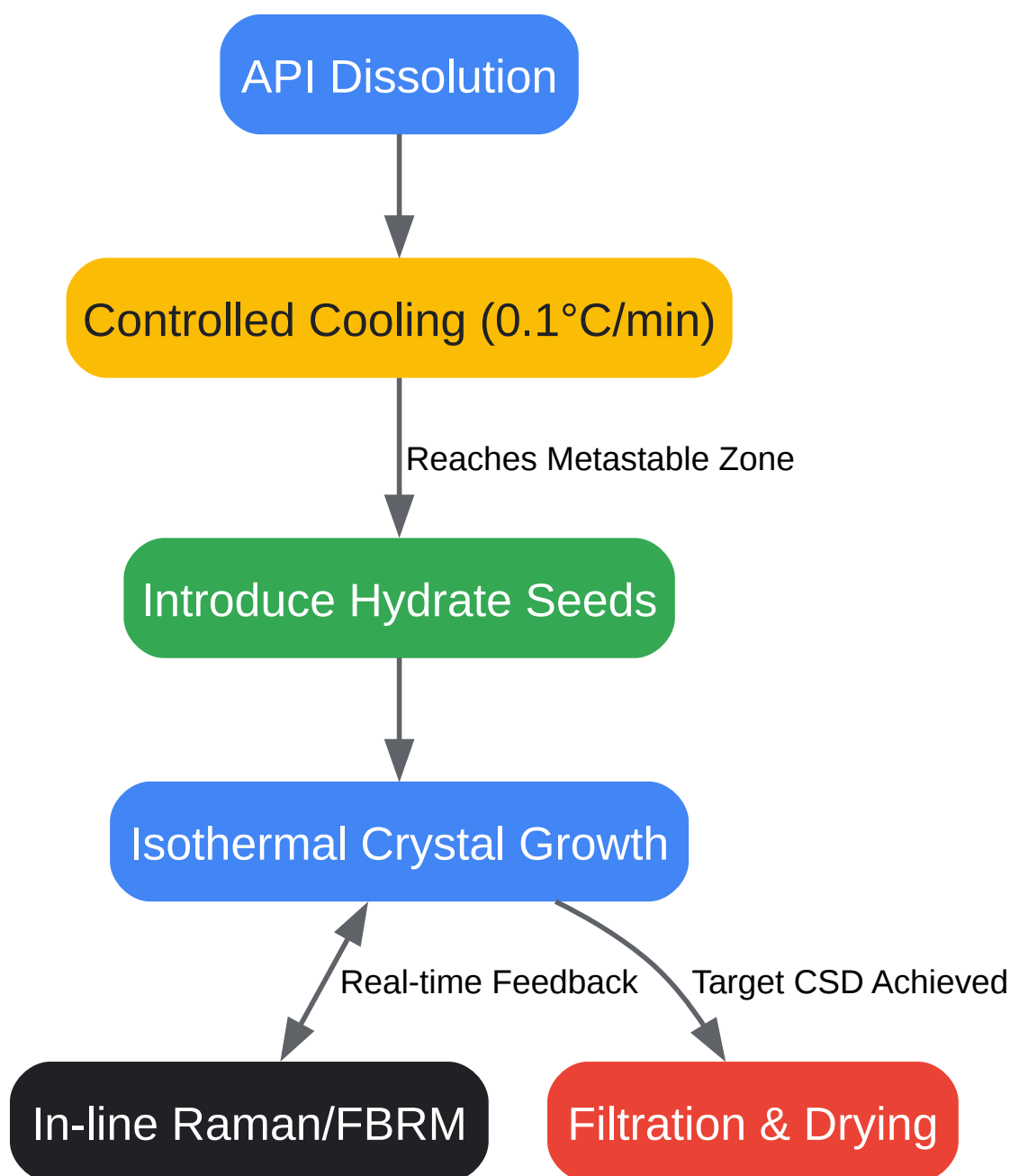
Thermodynamic logic tree for hemimellitic acid hydrate phase stability.

Self-Validating Protocol: Solvent-Mediated Phase Transformation (SMPT) Slurry Experiment To empirically find the critical water activity for your specific solvent mixture, use this self-validating workflow:

- Preparation: Prepare a saturated solution of hemimellitic acid in your target solvent mixture at the intended crystallization temperature.
- Seeding: Suspend a 50/50 mass fraction mixture of characterized anhydrous and hydrate seeds into the solution.
- Monitoring: Monitor the solid phase continuously via in-line Raman spectroscopy over 24 hours.
- Validation Check: If the system is thermodynamically favorable for the hydrate, the characteristic Raman peaks for the anhydrate will strictly decrease while hydrate peaks increase. If the hydrate peaks diminish, the water activity is too low; you must increase the aqueous volume fraction and repeat the test until the hydrate phase is validated as stable.

Q2: How do we mitigate localized supersaturation and secondary nucleation (fines) in 50L+ reactors?

Causality: In small-scale synthesis, rapid cooling yields uniform crystals because heat transfer is highly efficient. In 50L+ reactors, poor heat transfer at the jacket wall creates localized cold zones, leading to rapid, uncontrolled spikes in supersaturation[4]. This causes secondary nucleation (crashing out), resulting in a wide particle size distribution and poor filterability.



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Workflow for scalable hemimellitic acid hydrate crystallization.

Self-Validating Protocol: PAT-Assisted Seeded Cooling Crystallization

- Dissolution: Dissolve the API completely at 10 °C above the saturation temperature.
- Cooling: Cool the reactor slowly (e.g., 0.1 °C/min) to the upper limit of the metastable zone.
- Seeding: Introduce 1-3% (w/w) of milled hemimellitic acid hydrate seeds. Hold isothermally for 2 hours to allow the seed bed to establish and consume the initial supersaturation.
- Validation Check: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. The protocol is validated if the chord length distribution (CLD) shows a steady shift to the right (crystal growth) without a sudden spike in the fine particle count (<10 µm). If fines spike, the cooling ramp must be paused immediately.

Section B: Downstream Processing (Filtration & Drying)

Q3: We are losing the water of hydration during the vacuum drying step. How do we dry the API without dehydrating it?

Causality: X-ray crystallographic studies demonstrate that in hemimellitic acid dihydrate, the water molecules are hydrogen-bonded in closed loops around centers of symmetry[3]. Applying an aggressive vacuum lowers the vapor pressure of water in the dryer below the dissociation pressure of the hydrate lattice. When this happens, the thermodynamic driving force strips these structurally bound water molecules, collapsing the hydrate into the anhydrate.

Self-Validating Protocol: Humidity-Controlled Vacuum Drying

- Thermodynamic Profiling: Determine the exact dissociation pressure () of the hydrate at your target drying temperature (e.g., 40 °C) using Dynamic Vapor Sorption (DVS).
- Dryer Configuration: Set the vacuum dryer pressure strictly above this dissociation pressure (

mbar). Introduce a slight nitrogen bleed with a controlled relative humidity (RH) to maintain the local water activity.

- Validation Check: Monitor the mass loss rate of the cake. The mass should plateau exactly at the theoretical water weight percentage for the hydrate (e.g., ~14.6% for a dihydrate). Validation occurs when the mass stabilizes at this theoretical plateau. If the mass drops below this threshold, structural dehydration is occurring; you must immediately increase the chamber humidity or lower the drying temperature.

References

- Hemimellitic acid - Physico-chemical Properties.ChemBK. Available at:[\[Link\]](#)
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